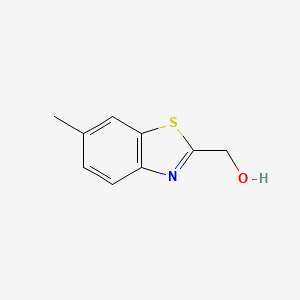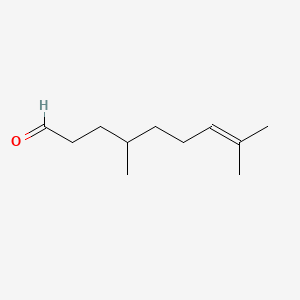![molecular formula C11H7N B13958552 1H-4,7-Methanocyclobuta[b]indole CAS No. 84146-11-2](/img/structure/B13958552.png)
1H-4,7-Methanocyclobuta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-4,7-Methanocyclobuta[b]indole is a unique heterocyclic compound that features a fused cyclobutane ring with an indole moiety. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structural complexity and reactivity of this compound make it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,7-Methanocyclobuta[b]indole typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclobutadiene derivative reacts with an indole precursor under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1H-4,7-Methanocyclobuta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitro and halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1H-4,7-Methanocyclobuta[b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1H-4,7-Methanocyclobuta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Cyclobuta[b]indole: Similar fused ring system but lacks the methano bridge.
Tetrahydrocarbazole: Contains a similar indole moiety but with additional hydrogenation.
Uniqueness: 1H-4,7-Methanocyclobuta[b]indole stands out due to its fused cyclobutane ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
84146-11-2 |
|---|---|
Fórmula molecular |
C11H7N |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C11H7N/c1-2-7-5-6(1)10-8-3-4-9(8)12-11(7)10/h1-2,4H,3,5H2 |
Clave InChI |
DYHYILYVYIMAPB-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C1=C3C4=CC=C(C4)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


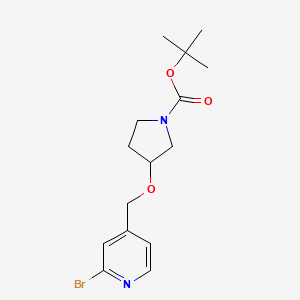
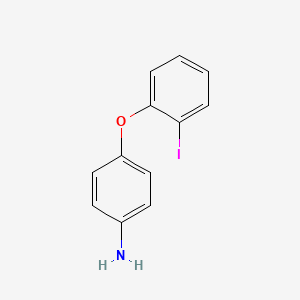
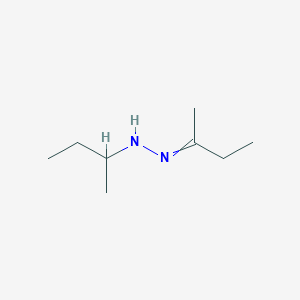

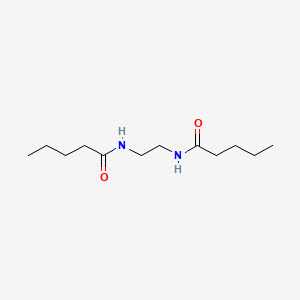
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
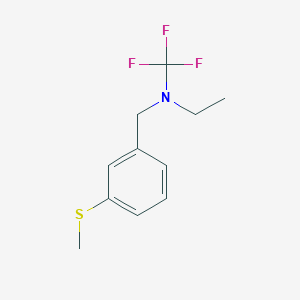



![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)

